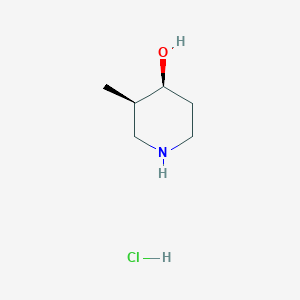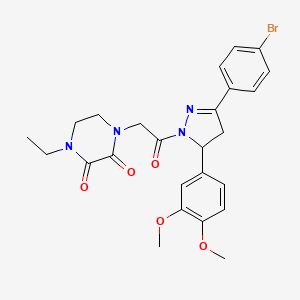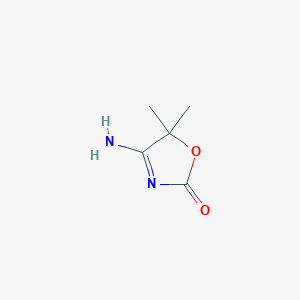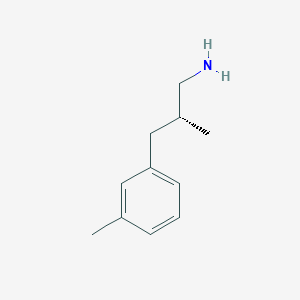![molecular formula C15H10ClN3O3S2 B2875673 2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide CAS No. 899983-18-7](/img/structure/B2875673.png)
2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been known for their diverse biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and can include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Applications
Thiazole derivatives, which include our compound of interest, have been found to act as antioxidant, analgesic, and anti-inflammatory drug molecules . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain, such as arthritis, and in the prevention of oxidative stress-related diseases.
Antimicrobial and Antifungal Applications
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . For instance, some 2,4-disubstituted thiazoles were found to be active against bacterial strains B. cereus, B. subtilis, and E. coli and fungal strains A. niger, Fusarium oxisporum, and Rhizopus oryzae .
Antiviral Applications
Thiazole derivatives have also shown potential as antiviral agents . This suggests that they could be used in the development of new treatments for viral infections.
Diuretic Applications
Thiazole derivatives have been found to have diuretic properties . This means they could be used in the treatment of conditions such as hypertension and edema, where reducing fluid buildup is beneficial.
Anticonvulsant and Neuroprotective Applications
Thiazole derivatives have shown potential as anticonvulsant and neuroprotective agents . This suggests they could be used in the treatment of neurological conditions such as epilepsy and in the protection of neurons from damage.
Antitumor and Cytotoxic Applications
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests they could be used in the development of new cancer treatments.
Anti-Tubercular Applications
Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were found to be better than standard reference drugs against M. tuberculosis .
Regulation of Central Inflammation
It has been suggested that thiazole derivatives can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Action Environment
The solubility of thiazole in various solvents could potentially influence its action and stability in different environments.
properties
IUPAC Name |
2-chloro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c1-23-11-3-2-4-12-13(11)17-15(24-12)18-14(20)9-7-8(19(21)22)5-6-10(9)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USARMQWETDPAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-3-carboximidamide](/img/structure/B2875590.png)
![3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2875591.png)

![(1R,5S)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)
![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)



![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
![3-(4-Diethylamino-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2875609.png)


![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)
![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)